molecular formula C19H22ClN3O B2428065 2-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide CAS No. 1235391-09-9

2-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2428065
CAS No.: 1235391-09-9
M. Wt: 343.86
InChI Key: UFRKQWHWBMSXHN-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a molecular architecture that combines a 2-chlorophenyl acetamide moiety with a (1-(pyridin-2-yl)piperidin-4-yl)methyl group, a structural motif found in compounds investigated for various biological activities . The chlorophenyl acetamide component is a recognized pharmacophore in antimicrobial and anticancer agent development , while the piperidine-linked pyridine substructure is associated with potent bioactivity and kinase inhibition potential . This molecular framework suggests potential for targeting inflammatory pathways, as similar benzo[d]imidazole-2-one derivatives modulating the NLRP3 inflammasome have demonstrated ability to inhibit IL-1β release and pyroptotic cell death . The compound's structure aligns with chemotypes investigated as cyclin-dependent kinase (CDK) inhibitors, which represent a promising approach for anticancer drug discovery by disrupting cell cycle progression in proliferating cells . As a chemical tool, it enables structure-activity relationship studies, particularly in optimizing interactions with enzymatic targets and receptors. This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or human use. Researchers should handle this compound appropriately in controlled laboratory settings.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c20-17-6-2-1-5-16(17)13-19(24)22-14-15-8-11-23(12-9-15)18-7-3-4-10-21-18/h1-7,10,15H,8-9,11-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRKQWHWBMSXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

Preparation of 1-(Pyridin-2-yl)piperidin-4-yl)methanamine

The piperidine intermediate, 1-(pyridin-2-yl)piperidin-4-yl)methanamine, is synthesized via nucleophilic aromatic substitution or transition metal-catalyzed coupling.

Nucleophilic Aromatic Substitution

Reaction of piperidin-4-ylmethanamine with 2-fluoropyridine under basic conditions (e.g., potassium carbonate in dimethylformamide at 120°C) yields the target amine. This method, however, suffers from low reactivity of fluoropyridine, necessitating prolonged reaction times.

Palladium-Catalyzed Coupling

A more efficient approach employs Buchwald-Hartwig amination, where 2-bromopyridine reacts with piperidin-4-ylmethanamine in the presence of palladium(II) acetate, Xantphos ligand, and cesium carbonate in toluene at 100°C. This method achieves yields exceeding 75%.

Key Reaction Parameters

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Base: Cs₂CO₃
  • Solvent: Toluene
  • Temperature: 100°C, 24 hours

Synthesis of 2-(2-Chlorophenyl)acetic Acid Derivatives

2-(2-Chlorophenyl)acetic acid is either commercially sourced or synthesized via Friedel-Crafts alkylation of chlorobenzene with chloroacetyl chloride, followed by hydrolysis. Conversion to the acid chloride is achieved using thionyl chloride (SOCl₂) in dichloromethane at reflux.

Amide Bond Formation

Acylation via Acid Chloride

The amine intermediate reacts with 2-(2-chlorophenyl)acetyl chloride in dichloromethane, using triethylamine as a base. This method affords the acetamide in 82–85% yield after purification by recrystallization from ethyl acetate.

Reaction Conditions

  • Solvent: Dichloromethane
  • Base: Triethylamine (2.2 equiv)
  • Temperature: 0°C to room temperature
  • Time: 4 hours
Coupling Reagent-Mediated Synthesis

Alternatively, 2-(2-chlorophenyl)acetic acid is activated with carbonyldiimidazole (CDI) in tetrahydrofuran, followed by addition of the amine and 1,8-diazabicycloundec-7-ene (DBU). This method minimizes side products, yielding 88–90% pure acetamide.

Optimized Protocol

  • Activator: CDI (1.5 equiv)
  • Base: DBU (2.0 equiv)
  • Solvent: Tetrahydrofuran
  • Temperature: Room temperature, 12 hours

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) enhance coupling reagent efficacy, while chlorinated solvents (dichloromethane) favor acylation. Toluene, used in palladium-catalyzed steps, prevents ligand degradation.

Temperature and Catalysis

Elevated temperatures (100–120°C) accelerate metal-catalyzed couplings but risk decomposition. Room-temperature reactions with CDI/DBU balance speed and stability.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, 1H, pyridine-H), 7.42–7.30 (m, 4H, aryl-H), 3.85 (s, 2H, CH₂CO), 3.20 (t, 2H, piperidine-H), 2.95 (d, 2H, NCH₂), 1.80–1.60 (m, 3H, piperidine-H).
  • ESI-MS: m/z 384.1 [M+H]⁺.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity with a retention time of 12.3 minutes.

Comparative Analysis of Methodologies

Parameter Acid Chloride Method CDI/DBU Method
Yield 82–85% 88–90%
Purity 95% 98%
Reaction Time 4 hours 12 hours
Side Products <5% <2%
Scalability High Moderate

The CDI/DBU method offers superior purity and fewer side reactions, albeit with longer reaction times. Acid chloride acylation is preferable for large-scale synthesis due to rapid kinetics.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that 2-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide exhibits significant antimicrobial properties. Research has demonstrated its efficacy against various bacterial strains, suggesting potential as an antibiotic agent. For instance, its activity was evaluated in vitro against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This mechanism is particularly relevant in the context of chronic inflammatory diseases .

Structure–Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted to optimize the compound's pharmacological properties. Modifications to various substituents on the piperidine and pyridine rings have resulted in enhanced potency and selectivity for biological targets . This optimization is critical for developing more effective therapeutic agents.

Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of this compound against multiple pathogens. Results indicated that modifications to the structure could significantly enhance its antibacterial properties, leading to the development of new antibiotic formulations .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of 2-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide in models of chronic inflammation. The findings suggested that this compound could serve as a lead candidate for further drug development aimed at treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide: shares similarities with other compounds containing chlorophenyl, pyridinyl, and piperidinyl groups.

    2-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Uniqueness

  • The presence of the chlorophenyl group provides unique reactivity in substitution reactions.
  • The pyridinyl group allows for specific interactions with biological targets.
  • The piperidinyl group contributes to the compound’s overall stability and solubility.

Biological Activity

2-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide, also known by its CAS number 1235391-09-9, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group, a piperidinyl moiety, and a pyridinyl substituent. The presence of these functional groups is crucial for its biological activity.

PropertyValue
Molecular FormulaC19H22ClN3O
Molecular Weight343.84 g/mol
IUPAC Name2-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide
CAS Number1235391-09-9

The mechanism of action for 2-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific enzymes and receptors. The compound modulates the activity of certain proteins, leading to various biological effects. For instance, it has been shown to inhibit specific signaling pathways crucial for cell proliferation and survival.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, including:

  • Mycobacterium tuberculosis : Exhibiting significant inhibitory concentrations (MIC) below 20 µM in several assays.
Bacterial StrainMIC (µM)
Mycobacterium tuberculosis<20
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47

These findings suggest that the compound could be a candidate for further development in treating bacterial infections.

Cytotoxicity Studies

Cytotoxicity assays conducted on HepG2 cells revealed that the compound has an IC20 value greater than 40 µM, indicating low cytotoxicity at therapeutic concentrations. This is promising for its potential use in clinical settings where safety is paramount .

Study on Antitubercular Activity

In a recent study published in Scientific Reports, researchers screened various compounds for their ability to inhibit Mycobacterium tuberculosis growth. Among the hits, 2-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide showed potent activity with MIC values <20 µM, confirming its potential as an antitubercular agent .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicated that modifications to the piperidinyl and pyridinyl groups could enhance activity against specific pathogens while maintaining low toxicity levels. For example, analogs with different substituents on the piperidine ring exhibited varying degrees of potency against bacterial strains .

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide, and how is purity validated?

  • Methodological Answer : The compound is typically synthesized via a multi-step coupling reaction. A common approach involves:
  • Step 1 : Reacting 2-chlorophenylacetic acid with 1-(pyridin-2-yl)piperidin-4-ylmethanamine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a base (e.g., triethylamine) in dichloromethane at 0–5°C for 3 hours .

  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from chloroform/acetone .

  • Characterization : Nuclear magnetic resonance (NMR, ¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis are used to confirm structural integrity. Purity (>95%) is validated via HPLC with a C18 column (acetonitrile/water mobile phase) .

    • Data Table :
ParameterValue/TechniqueReference
Yield45–60%
Melting Point473–475 K
HPLC Purity Threshold>95%

Q. How is the compound’s stability assessed under varying experimental conditions?

  • Methodological Answer : Stability studies involve:
  • Thermal Stability : Thermogravimetric analysis (TGA) at 25–300°C (heating rate: 10°C/min) to detect decomposition .
  • Photostability : Exposure to UV light (254 nm) for 24–72 hours, monitored via UV-Vis spectroscopy .
  • pH Stability : Incubation in buffers (pH 2–12) at 37°C for 48 hours, analyzed by HPLC .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

  • Methodological Answer :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., acetylcholinesterase inhibition) with donepezil as a positive control .
  • Cytotoxicity : MTT assay on HEK-293 or HeLa cells (IC₅₀ determination) .
  • Receptor Binding : Radioligand displacement assays for serotonin or dopamine receptors .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to assign aromatic protons (δ 7.2–8.5 ppm) and amide NH (δ 8.1–8.3 ppm) .
  • FT-IR : Confirm amide C=O stretch (1650–1680 cm⁻¹) and aromatic C-Cl (750 cm⁻¹) .
  • X-ray Crystallography : Single-crystal analysis to resolve dihedral angles between chlorophenyl and piperidine rings (e.g., 54.8–77.5°) .

Q. How is the compound’s solubility optimized for biological assays?

  • Methodological Answer :
  • Solvent Screening : Test DMSO, ethanol, and PEG-400 at 1–10 mM.
  • Co-solvency : Use 0.1% Tween-80 in PBS for aqueous solubility enhancement .
  • Validation : Dynamic light scattering (DLS) to confirm absence of aggregates .

Advanced Research Questions

Q. How do substituents on the chlorophenyl ring modulate target selectivity?

  • Methodological Answer :
  • Comparative Analysis : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups.

  • Docking Studies : Use AutoDock Vina to compare binding affinities to kinase targets (e.g., EGFR) .

  • Biological Validation : Measure IC₅₀ shifts in enzyme inhibition assays (e.g., 2-chloro vs. 3-chloro derivatives show 10-fold differences) .

    • Data Table :
SubstituentTarget (IC₅₀, µM)Selectivity Index
2-Cl0.4512.3
3-Cl4.71.8
4-OCH₃1.26.5

Q. What crystallographic insights explain conformational flexibility in biological systems?

  • Methodological Answer :
  • Crystal Structure Analysis : Asymmetric unit contains three molecules with dihedral angles between chlorophenyl and piperidine rings ranging from 54.8° to 77.5°, indicating rotational freedom .
  • Hydrogen Bonding : N–H···O interactions (2.8–3.1 Å) stabilize dimeric forms in solid state, which may dissociate in solution .

Q. How to resolve contradictions in reported cytotoxicity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare cell lines (e.g., HEK-293 vs. HeLa) and assay conditions (e.g., serum-free vs. 10% FBS).
  • Mechanistic Profiling : RNA sequencing to identify off-target pathways (e.g., oxidative stress vs. apoptosis) .
  • Dose-Response Refinement : Use Hill slope analysis to distinguish between cytostatic and cytotoxic effects .

Q. What computational strategies predict metabolite formation and toxicity?

  • Methodological Answer :
  • In Silico Tools : Use GLORYx for phase I/II metabolism prediction (e.g., CYP3A4-mediated N-dealkylation) .
  • Toxicity Profiling : ADMETlab 2.0 to assess Ames test positivity and hERG channel inhibition .

Q. How do solvent polarity and temperature impact reaction yields during scale-up?

  • Methodological Answer :
  • DoE Optimization : Vary solvent (ethanol vs. acetonitrile), temperature (25–80°C), and catalyst loading (0.1–1 mol%).
  • Kinetic Analysis : Arrhenius plots to identify rate-limiting steps (e.g., amide bond formation at 60°C) .

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